Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine
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Overview
Description
Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine is a chemical compound that features a benzo[1,3]dioxole ring attached to a piperidine ring through a methylamine linkage
Mechanism of Action
Target of Action
Similar compounds have shown anticonvulsant and antidepressant activity , suggesting that they may interact with targets involved in these neurological processes.
Biochemical Pathways
Given its potential influence on gaba-ergic neurotransmission , it may impact pathways related to the synthesis, release, reuptake, or degradation of GABA.
Result of Action
In terms of the molecular and cellular effects, similar compounds have exhibited protection against seizures induced by various models, suggesting a potential anticonvulsant activity . Additionally, they have shown antidepressant activity in certain tests . These effects likely result from the compound’s interaction with its targets and subsequent alterations in neuronal activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine typically involves the following steps:
Formation of the Benzo[1,3]dioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the Piperidine Ring: The benzo[1,3]dioxole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Introduction of the Methylamine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-ylmethyl-4-(tert-butyl)-N-arylthiazol-2-amines: These compounds have similar structural features and are studied for their antitumor activities.
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: Another compound with a similar core structure, used in various chemical and biological studies.
Uniqueness
Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine is unique due to its specific combination of the benzo[1,3]dioxole and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-methylpiperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-16-6-4-12(5-7-16)15-9-11-2-3-13-14(8-11)18-10-17-13/h2-3,8,12,15H,4-7,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZJBCZZCJVNPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354837 |
Source
|
Record name | Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
416865-72-0 |
Source
|
Record name | Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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